molecular formula C10H17N3O2S B086554 2-Iminobiotin CAS No. 13395-35-2

2-Iminobiotin

Cat. No.: B086554
CAS No.: 13395-35-2
M. Wt: 243.33 g/mol
InChI Key: WWVANQJRLPIHNS-ZKWXMUAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iminobiotin is a cyclic guanidino analog of biotin that acts as a reversible inhibitor of inducible nitric oxide synthase (iNOS) and neuronal NOS (nNOS;  Kis = 21.8 and 37.5 µM for mouse iNOS and rat nNOS, respectively). It also provides sex-specific neuroprotection against hypoxia-ischemia in neonatal rats by an NO-independent mechanism. This compound has also been used to capture membrane-bound proteins through biotin-avidin interactions.

Scientific Research Applications

  • Neuroprotection in Neonatal Rats : 2-Iminobiotin has been found to reduce brain damage in neonatal rats following hypoxia-ischemia. It provides gender-specific long- and short-term neuroprotection in female rats via inhibition of the cytochrome c-caspase 3 neuronal death pathway, without altering cerebral nitric oxide levels nor inhibiting nitric oxide synthase (NOS) in intact cells (Nijboer et al., 2007).

  • Affinity Chromatography Applications : this compound is used in affinity columns for purifying proteins like avidin, rhodamine-conjugated streptavidin, and fluorescein-conjugated avidin/streptavidin derivatives. It enables the selective retrieval of surface-labeled plasma membrane components, owing to its pH-dependent interaction with avidin (Fudem-Goldin & Orr, 1990).

  • First-In-Human Safety and Pharmacokinetics : A study evaluated the safety, tolerability, pharmacokinetics, and preliminary dynamics of this compound in healthy male subjects. It was found to be safe and well-tolerated in single and multiple doses, showcasing its potential for clinical applications in conditions like cerebral hypoxia-ischemia (van Hoogdalem et al., 2019).

  • Dose-Response in Neonatal Piglets : A study on neonatal piglets subjected to hypoxia-ischemia showed that this compound improved short-term outcomes, like increased survival with a normal aEEG, indicating decreased cellular damage. It suggests an optimal dose for future clinical trials in neonates with perinatal hypoxia-ischemia (Bjorkman et al., 2013).

  • Safety in Asphyxiated Neonates : Another study investigated the pharmacokinetics and short-term safety of this compound in asphyxiated neonates treated with therapeutic hypothermia. It was well-tolerated and not associated with adverse events, suggesting its safety for clinical use in this population (Favié et al., 2019).

  • Treatment of Birth Asphyxia : A study conducted in the Democratic Republic of Congo tested this compound for the treatment of birth asphyxia. It found no safety issues attributed to this compound administration, highlighting its potential as a treatment option in low-income countries (Biselele et al., 2020).

  • Long-Term Neuroprotection in Neonatal Rats : this compound showed long-term neuroprotection when administered after cerebral hypoxia-ischemia in neonatal rats. It prevented an increase in cytochrome c level, a marker of cell death, suggesting a mechanism other than nitrotyrosine formation reduction (Tweel et al., 2005).

  • Inhibitor of Nitric Oxide Synthases : this compound has been identified as a reversible inhibitor of both murine inducible NOS and rat neuronal NOS, with potential as a useful reagent in understanding binding-site interactions for NOS (Sup, Green, & Grant, 1994).

  • Pharmacological Interventions in Newborn Piglets : A study found that this compound, along with other interventions, improved cerebral oxygenation and brain energy status after hypoxia-ischemia in newborn piglets, indicating its potential as part of a multi-faceted therapeutic approach (Peeters-Scholte et al., 2002).

Mechanism of Action

Target of Action

2-Iminobiotin primarily targets Nitric Oxide Synthases (NOS) . NOS are a family of enzymes that catalyze the oxidation of L-arginine to produce nitric oxide and L-citrulline . The compound has been identified as a selective inhibitor of neuronal NOS (nNOS) and inducible NOS (iNOS) .

Mode of Action

This compound interacts with its targets by reversibly inhibiting NOS via its guanidino group . This inhibition leads to a decrease in Nitric Oxide (NO) biosynthesis . The understanding of these binding-site interactions is crucial for comprehending the action of this class of enzymes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NO biosynthesis pathway . By inhibiting NOS, this compound reduces the production of NO, a critical signaling molecule involved in various physiological processes. The downstream effects of this inhibition are still under investigation.

Pharmacokinetics

The pharmacokinetics of this compound have been studied in neonates treated with therapeutic hypothermia . The compound was administered subcutaneously immediately upon reperfusion, at 12h, and at 24h after reperfusion . A two-compartment pharmacokinetic model best described the data . Renal function was an important covariate, and exposure in the group dosed on eGFR on admission met the targeted exposure .

Result of Action

The administration of this compound has shown to improve memory and learning in a rat model after four vessel occlusion, mimicking cardiac arrest . Memory function was significantly preserved in all doses of this compound rats compared to vehicle . This suggests that this compound has a neuroprotective effect, potentially due to its inhibition of NO production .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature. For instance, it has been observed that this compound, when combined with hypothermia, can protect human neuronal cells from hypoxia-induced cell damage . .

Future Directions

2-Iminobiotin has shown potential as a neuroprotective drug after cardiac arrest . It has been found to improve memory and learning in a rat model after four vessel occlusion, mimicking cardiac arrest . Since this compound has already shown to be safe in a phase 1 clinical trial in adult human volunteers, it is a suitable candidate for translation to a human phase 2 study after out-of-hospital cardiac arrest .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c11-10-12-6-5-16-7(9(6)13-10)3-1-2-4-8(14)15/h6-7,9H,1-5H2,(H,14,15)(H3,11,12,13)/t6-,7-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVANQJRLPIHNS-ZKWXMUAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20158431
Record name 2-Iminobiotin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13395-35-2
Record name 2-Iminobiotin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013395352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Iminobiotin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03353
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Iminobiotin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-IMINOBIOTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXH71NRQ5C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iminobiotin
Reactant of Route 2
2-Iminobiotin
Reactant of Route 3
Reactant of Route 3
2-Iminobiotin
Reactant of Route 4
2-Iminobiotin
Reactant of Route 5
2-Iminobiotin
Reactant of Route 6
2-Iminobiotin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.